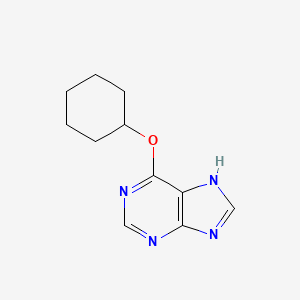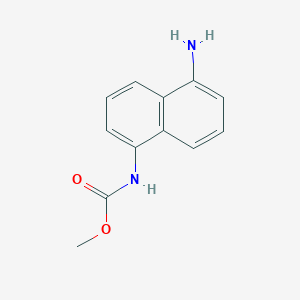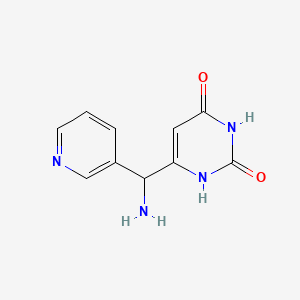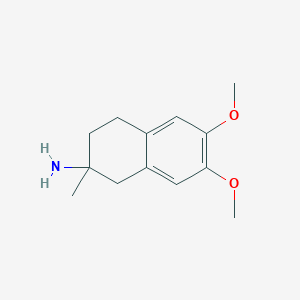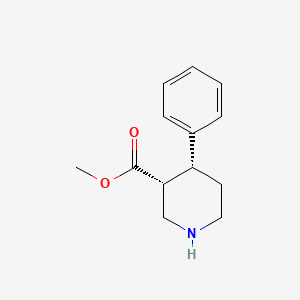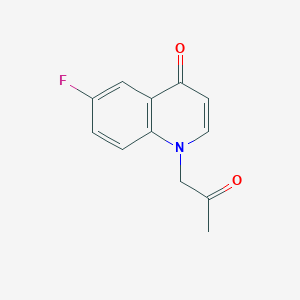
6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a fluorine atom and an oxopropyl group in this compound may impart unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, starting with a fluorinated aniline derivative, the compound can be synthesized through a series of steps including nitration, reduction, and cyclization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reaction.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction may produce dihydroquinoline derivatives.
Applications De Recherche Scientifique
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties.
Medicine: The compound could be explored for its potential therapeutic effects in treating various diseases.
Industry: It may be used in the development of new materials or as a precursor in chemical manufacturing processes.
Mécanisme D'action
The mechanism of action of 6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one involves its interaction with specific molecular targets. The presence of the fluorine atom and oxopropyl group may enhance its binding affinity to certain enzymes or receptors, leading to its biological effects. The exact pathways and targets would require further experimental studies to elucidate.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Fluoroquinoline: A simpler analog without the oxopropyl group.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the fluorine atom.
Quinoline derivatives: Various quinoline-based compounds with different substituents.
Uniqueness
6-Fluoro-1-(2-oxopropyl)quinolin-4(1H)-one is unique due to the combination of the fluorine atom and the oxopropyl group, which may impart distinct chemical and biological properties compared to other quinoline derivatives.
Propriétés
Formule moléculaire |
C12H10FNO2 |
|---|---|
Poids moléculaire |
219.21 g/mol |
Nom IUPAC |
6-fluoro-1-(2-oxopropyl)quinolin-4-one |
InChI |
InChI=1S/C12H10FNO2/c1-8(15)7-14-5-4-12(16)10-6-9(13)2-3-11(10)14/h2-6H,7H2,1H3 |
Clé InChI |
CLDSULOCUUJRDJ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CN1C=CC(=O)C2=C1C=CC(=C2)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


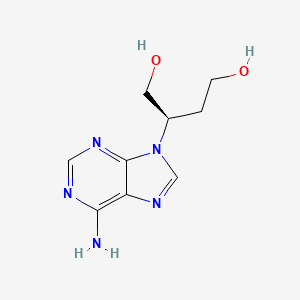
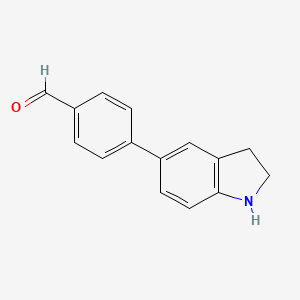

![3-Methoxy-2-phenylimidazo[1,2-a]pyridine](/img/structure/B11885689.png)
